An In-depth Technical Guide to (S)-(-)-3-Chloro-1-phenyl-1-propanol
An In-depth Technical Guide to (S)-(-)-3-Chloro-1-phenyl-1-propanol
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (S)-(-)-3-Chloro-1-phenyl-1-propanol, a key chiral intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Chemical Properties
(S)-(-)-3-Chloro-1-phenyl-1-propanol, with the CAS number 100306-34-1, is an organochlorine compound and an aromatic alcohol.[1] Its molecular structure consists of a phenyl group and a chloroethyl group attached to a chiral carbon center bearing a hydroxyl group. This specific stereochemistry is crucial for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2]
Physical and Chemical Data
The fundamental physical and chemical properties of (S)-(-)-3-Chloro-1-phenyl-1-propanol are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClO | [1][3] |
| Molecular Weight | 170.64 g/mol | [3][4] |
| Appearance | White to off-white solid/powder/crystal | [3][5] |
| Melting Point | 58-60 °C | [3][4][6] |
| Optical Activity | [α]¹⁹/D −25° (c = 1 in chloroform) | [3][4] |
| Optical Purity (ee) | 99% (GLC) | [3][4] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [5] |
Spectroscopic and Analytical Data
Spectroscopic data is essential for the structural elucidation and purity assessment of (S)-(-)-3-Chloro-1-phenyl-1-propanol.
| Data Type | Description | Reference |
| ¹H NMR | Spectrum available | [7][8] |
| ¹³C NMR | Spectrum available | [7] |
| Mass Spectrometry (MS) | GC-MS data available | [9] |
| Infrared (IR) Spectroscopy | FTIR spectrum available | [7][9] |
| SMILES String | O--INVALID-LINK--c1ccccc1 | [3][4] |
| InChI Key | JZFUHAGLMZWKTF-VIFPVBQESA-N | [1][3][4] |
Synthesis Protocols
The asymmetric synthesis of (S)-(-)-3-Chloro-1-phenyl-1-propanol is a critical process, often starting from 3-chloropropiophenone. Below are detailed experimental protocols for its preparation.
Asymmetric Hydrogenation of 3-Chloropropiophenone
This method utilizes a chiral catalyst to achieve high enantioselectivity.
Experimental Protocol:
-
Reaction Setup: In a 20 mL Schlenk tube under an argon atmosphere, combine 1.349 g (8.0 mmol) of 3-chloropropiophenone, 3.36 g (40.0 mmol) of potassium formate (HCOOK) as the hydrogen source, and 2.609 mg (4.0 µmol) of the catalyst Cp*IrCl[(S,S)-MsDPEN].[6]
-
Solvent Addition: Add 2 mL of water and 2 mL of toluene to the reaction mixture.[6]
-
Reaction Conditions: Stir the resulting mixture at 50 °C for 24 hours.[6]
-
Work-up: After the reaction is complete, wash the organic phase three times with 3 mL of water.[6]
-
Purification: Remove the toluene by distillation under reduced pressure to yield optically active (S)-(-)-3-chloro-1-phenyl-1-propanol.[6]
-
Analysis: Confirm the optical purity of the product using Gas Chromatography (GC) analysis. This procedure has been reported to yield the product with 94% yield and 85% enantiomeric excess (ee).[6]
A logical workflow for this synthesis is depicted in the following diagram:
Caption: Workflow for the Asymmetric Hydrogenation of 3-Chloropropiophenone.
Reduction using a Chiral Boron Oxazolidine Catalyst
This alternative method employs a chiral boron oxazolidine catalyst and a borane reagent.
Experimental Protocol:
-
Catalyst Formation: Synthesize the chiral boron oxazolidine catalyst in situ from natural D-camphor derivatives and borane.[10]
-
Reduction Reaction: In a suitable reaction vessel, dissolve β-chloro-propiophenone. Add the chiral boron oxazolidine catalyst and BH₃·SMe₂ as the reducing agent.[10]
-
Product Isolation: Following the completion of the reaction, perform a suitable work-up and purification procedure to isolate the (S)-3-chloro-1-phenyl-1-propanol. This method has been reported to achieve a yield of 89% and an enantiomeric excess of 94.6%.[10]
Applications in Drug Development
(S)-(-)-3-Chloro-1-phenyl-1-propanol is a vital building block in the synthesis of several important pharmaceuticals, primarily due to its specific stereochemistry which is essential for the biological activity of the final drug molecule.[2]
Intermediate in the Synthesis of Atomoxetine
This compound is a key intermediate in the production of Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[2] The chirality of (S)-(-)-3-Chloro-1-phenyl-1-propanol is critical for ensuring the stereospecificity of the final Atomoxetine molecule.[2]
Precursor for Fluoxetine Synthesis
It also serves as an intermediate in the synthesis of the antidepressant (S)-fluoxetine.[10] The use of this chiral alcohol allows for a more direct and efficient synthesis of the enantiomerically pure drug.
The central role of (S)-(-)-3-Chloro-1-phenyl-1-propanol in pharmaceutical synthesis is illustrated below:
Caption: Role of (S)-(-)-3-Chloro-1-phenyl-1-propanol in API Synthesis.
Safety and Handling
(S)-(-)-3-Chloro-1-phenyl-1-propanol is classified as a hazardous substance and requires careful handling.
Hazard Identification
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
-
Signal Word: Warning.[3]
-
Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.[3]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn, including:
Storage
Store in a well-ventilated place. Keep container tightly closed. Storage class code is 11 - Combustible Solids.[3]
This technical guide provides a detailed overview of the chemical properties, synthesis, and applications of (S)-(-)-3-Chloro-1-phenyl-1-propanol. For further information, please refer to the cited sources.
References
- 1. (S)-(-)-3-Chloro-1-phenyl-1-propanol | C9H11ClO | CID 2777894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. (S)-(-)-3-Chloro-1-phenyl-1-propanol 98 100306-34-1 [sigmaaldrich.com]
- 4. (S)-(-)-3-Chloro-1-phenyl-1-propanol 98 100306-34-1 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. (S)-3-Chloro-1-phenyl-1-propanol | 100306-34-1 [chemicalbook.com]
- 7. (S)-3-Chloro-1-phenyl-1-propanol(100306-34-1) 1H NMR spectrum [chemicalbook.com]
- 8. 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0 [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
